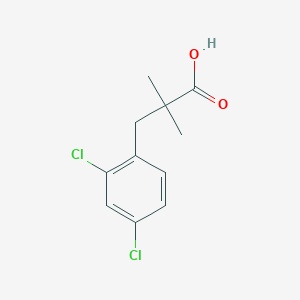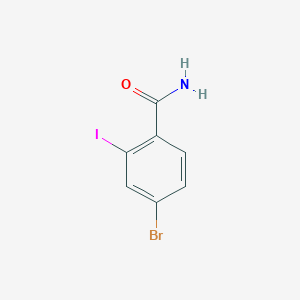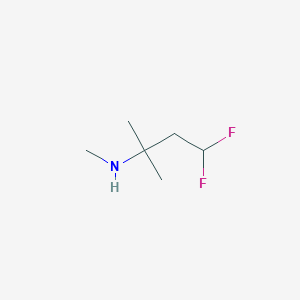
(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine is an organic compound characterized by the presence of two fluorine atoms, a methyl group, and an amine group attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 4,4-difluoro-2-methylbutan-2-ol.
Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions. One common method involves the use of reagents such as thionyl chloride (SOCl₂) to convert the alcohol to a chloride, followed by reaction with methylamine (CH₃NH₂) to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different amine derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of halogenated compounds.
科学的研究の応用
(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism by which (4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
類似化合物との比較
Similar Compounds
(4,4-Difluoro-2-methylbutan-2-yl)amine: Lacks the methyl group attached to the nitrogen.
(4,4-Difluoro-2-methylbutan-2-yl)(ethyl)amine: Contains an ethyl group instead of a methyl group.
(4,4-Difluoro-2-methylbutan-2-yl)(propyl)amine: Contains a propyl group instead of a methyl group.
Uniqueness
(4,4-Difluoro-2-methylbutan-2-yl)(methyl)amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of fluorine atoms enhances its chemical stability and can improve the pharmacokinetic properties of its derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C6H13F2N |
|---|---|
分子量 |
137.17 g/mol |
IUPAC名 |
4,4-difluoro-N,2-dimethylbutan-2-amine |
InChI |
InChI=1S/C6H13F2N/c1-6(2,9-3)4-5(7)8/h5,9H,4H2,1-3H3 |
InChIキー |
CRLQFCSYFXNAIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(F)F)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


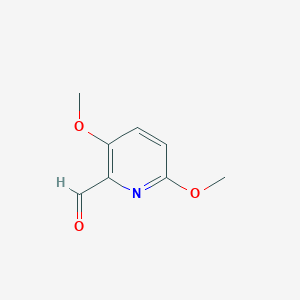
![Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)
![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)

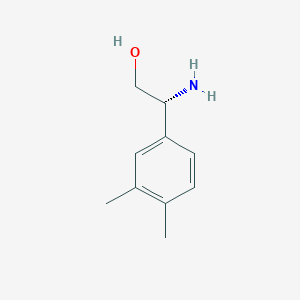


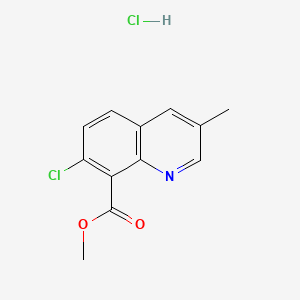
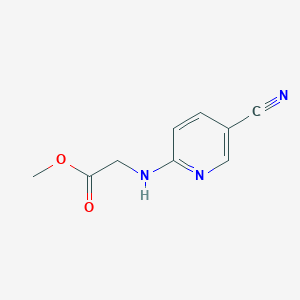

![2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid](/img/structure/B13575392.png)
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
